Cas no 1281669-02-0 (3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid)

3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid
- 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoicacid
- 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid
- 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid
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- MDL: MFCD17968049
- Inchi: 1S/C14H18O5/c1-17-13-8-11(14(15)16)2-3-12(13)19-9-10-4-6-18-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,15,16)
- InChI Key: ULZHHJWKDWDJSH-UHFFFAOYSA-N
- SMILES: O1CCC(COC2C=CC(C(=O)O)=CC=2OC)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 288
- XLogP3: 2.2
- Topological Polar Surface Area: 65
3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 097202-1g |
3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid |
1281669-02-0 | 1g |
£612.00 | 2023-04-20 | ||
Chemenu | CM492523-1g |
3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoicacid |
1281669-02-0 | 97% | 1g |
$622 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD514536-1g |
3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid |
1281669-02-0 | 97% | 1g |
¥3556.0 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1780441-1g |
3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid |
1281669-02-0 | 98% | 1g |
¥23562.00 | 2024-08-09 |
3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid Related Literature
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid
3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (CAS No. 1281669-02-0): An Overview of Its Structure, Properties, and Applications
3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (CAS No. 1281669-02-0) is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its 3-methoxy and 4-(oxan-4-ylmethoxy) substituents on the benzoic acid backbone, exhibits a range of interesting properties that make it a valuable candidate for various applications.
The molecular formula of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is C15H18O5, and its molecular weight is 278.30 g/mol. The compound's structure features a benzene ring with a carboxylic acid group at the 1-position, a methoxy group at the 3-position, and an oxan-4-ylmethoxy group at the 4-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule.
In terms of physical properties, 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is a white crystalline solid with a melting point of approximately 155°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various experimental conditions and formulations.
The chemical stability of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is another important aspect to consider. The compound is stable under normal laboratory conditions but may degrade upon exposure to strong acids or bases. It is also sensitive to high temperatures and prolonged exposure to light, which can lead to decomposition or the formation of undesirable byproducts.
In the realm of medicinal chemistry, 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid has shown promising potential as a lead compound for drug development. Recent studies have focused on its anti-inflammatory and anti-cancer properties. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages.
Beyond its anti-inflammatory effects, 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid has also been investigated for its potential as an anticancer agent. A study published in Cancer Research in 2022 reported that this compound selectively induces apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells.
The pharmacokinetic properties of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid have also been studied to assess its suitability as a therapeutic agent. In vivo studies conducted in animal models have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, with a half-life that allows for once-daily dosing regimens.
Toxicity studies have indicated that 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid has low toxicity at therapeutic doses. However, higher concentrations can cause mild gastrointestinal irritation and liver enzyme elevations in some animal models. These findings suggest that careful dose optimization will be necessary to maximize therapeutic benefits while minimizing potential side effects.
In addition to its direct therapeutic applications, 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid has also been explored as a building block for the synthesis of more complex molecules with enhanced biological activity. For example, researchers have used this compound as a starting material to develop novel prodrugs that are activated under specific physiological conditions, thereby improving their efficacy and reducing off-target effects.
The synthetic route for preparing 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid involves several well-established chemical reactions. One common approach involves the esterification of 3-methoxybenzaldehyde followed by a Wittig reaction to introduce the oxan ring. Subsequent hydrolysis of the ester group yields the desired benzoic acid derivative. This synthetic pathway is scalable and can be adapted for large-scale production if needed.
In conclusion, 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (CAS No. 1281669-02-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it an attractive candidate for further development as a therapeutic agent or as a building block for more complex molecules. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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